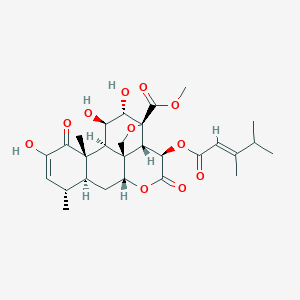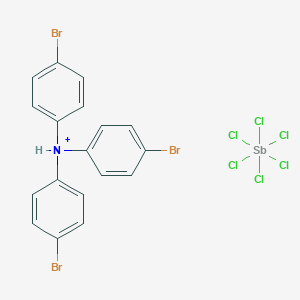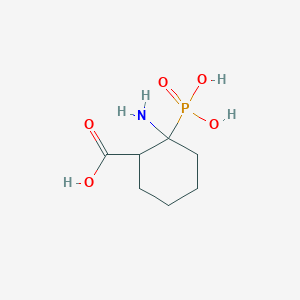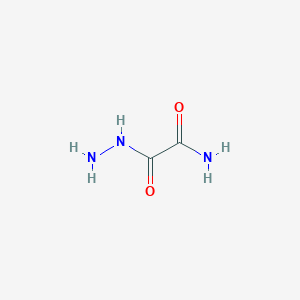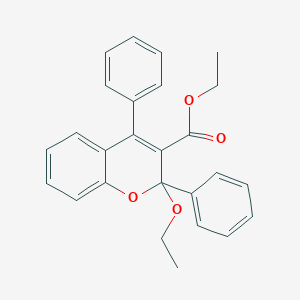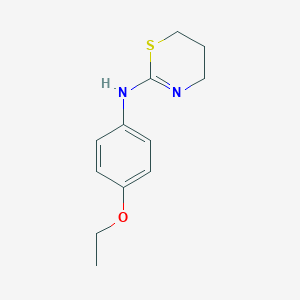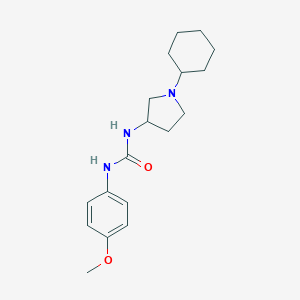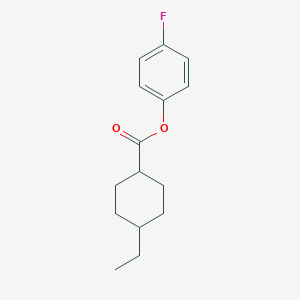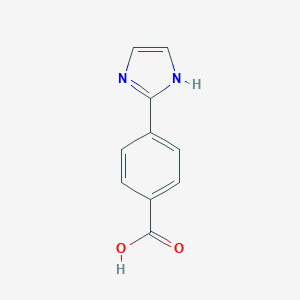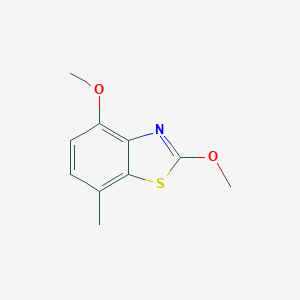
2-Amino-4-isopropylcyclohepta-2,4,6-trienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) is an organic compound with the molecular formula C10H13NO It is a derivative of tropone, a seven-membered aromatic ring with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tropone ring, which can be achieved through the oxidation of cycloheptatriene.
Isopropylation: The isopropyl group is introduced at the 4-position through alkylation reactions, using isopropyl halides or isopropyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the amino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, hydroxyl, and alkyl-substituted cycloheptatrienones.
Applications De Recherche Scientifique
2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) involves its interaction with various molecular targets and pathways. The compound’s aromatic ring and functional groups allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminotropone: Similar structure but lacks the isopropyl group.
2,4,6-Cycloheptatrien-1-one: The parent compound without the amino and isopropyl substitutions.
2-Amino-2,4,6-cycloheptatrien-1-one: Similar but without the isopropyl group.
Uniqueness
The presence of both the amino and isopropyl groups in 2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) imparts unique chemical and biological properties, making it distinct from its analogs
Propriétés
Numéro CAS |
103028-78-0 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-amino-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H13NO/c1-7(2)8-4-3-5-10(12)9(11)6-8/h3-7H,1-2H3,(H2,11,12) |
Clé InChI |
SGGWQESDTBRADZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1)N |
SMILES canonique |
CC(C)C1=CC=CC(=O)C(=C1)N |
Synonymes |
2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


